molecular formula C31H33NO6 B14956898 6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B14956898
M. Wt: 515.6 g/mol
InChI Key: IPRBAVHFEKFSKR-UHFFFAOYSA-N
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Description

The compound “6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one” is a complex organic molecule that belongs to the class of furochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the furochromene core through cyclization reactions.
  • Introduction of the isoquinoline moiety via nucleophilic substitution or addition reactions.
  • Functional group modifications to introduce hydroxyl, methoxy, and other substituents.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization steps.
  • Employment of catalytic systems to enhance reaction rates.
  • Implementation of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

The compound may have potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial activities. Further research is needed to fully understand its medicinal properties.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Furochromenes: Compounds with similar core structures but different substituents.

    Isoquinolines: Compounds with the isoquinoline moiety but different functional groups.

Uniqueness

The unique combination of the furochromene core with the isoquinoline moiety and specific substituents makes this compound distinct. Its unique structure may confer specific biological activities and chemical reactivity not observed in similar compounds.

Properties

Molecular Formula

C31H33NO6

Molecular Weight

515.6 g/mol

IUPAC Name

6-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-3-(4-methoxyphenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C31H33NO6/c1-18-23-14-25-26(20-7-9-22(36-3)10-8-20)17-37-28(25)19(2)29(23)38-30(34)24(18)15-27(33)32-13-12-31(35)11-5-4-6-21(31)16-32/h7-10,14,17,21,35H,4-6,11-13,15-16H2,1-3H3

InChI Key

IPRBAVHFEKFSKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)C)CC(=O)N5CCC6(CCCCC6C5)O

Origin of Product

United States

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